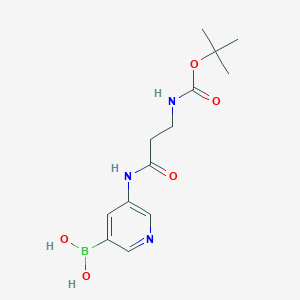

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of α-aminoboronic acids, which includes compounds like the one , involves highly stereoselective syntheses and asymmetric procedures leading to the stereocontrolled generation of α-aminoboronic acid derivatives . The preparation of acyclic, carbocyclic, and azacyclic α-aminoboronic acid derivatives is covered .Molecular Structure Analysis

The molecular formula of this compound is C13H20BN3O5 . It has a complexity of 386, a rotatable bond count of 7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 121, and it has a heavy atom count of 22 .Applications De Recherche Scientifique

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonyl (N-Boc) moiety is a crucial amine protecting group in peptide synthesis due to its resistance to racemization. A study demonstrated the efficiency of using a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the method's selectivity and the ease of N-Boc group removal under mild conditions, which is essential for peptide synthesis and modifications (Heydari et al., 2007).

tert-ButoxycarbonylChloride in Amino Acid Protection

The introduction of N-Boc groups into amino acids using tert-butoxycarbonyl chloride (BocCl) facilitates the synthesis of Boc-amino acids. This method is particularly valuable for producing protected amino acids on a large scale, which are fundamental building blocks in peptide and protein synthesis (Vorbrüggen, 2008).

Synthesis of Amino Acid Derivatives

The tert-butoxycarbonyl group's versatility is further illustrated in the synthesis of complex amino acid derivatives, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives from tert-butoxycarbonyl amino propanoic acid. These derivatives have shown significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Pund et al., 2020).

Advanced Organic Synthesis Techniques

Research on the Boc group has also led to advanced synthesis techniques, such as rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination for introducing protected amino groups into aromatic compounds. This method's efficiency opens new pathways for synthesizing complex organic molecules and intermediates used in drug development and other areas of chemical research (Wippich et al., 2016).

Propriétés

IUPAC Name |

[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGITWATCYCNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)